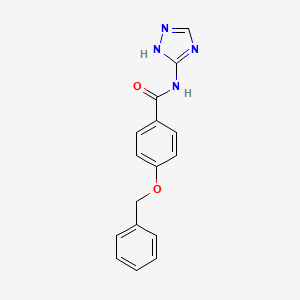
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it has been suggested that this compound may act as a histone deacetylase (HDAC) inhibitor, which can regulate gene expression and have potential therapeutic benefits for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide have been extensively studied. It has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, as it can protect neurons against oxidative stress and inflammation.
实验室实验的优点和局限性
One of the major advantages of using 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its high yield of synthesis, which makes it readily available for various applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide. One of the major directions is the further study of its mechanism of action, which can help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, the study of its potential toxicity and safety profile can help in the development of safer drugs for clinical use.
Conclusion:
In conclusion, 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound can lead to the development of more effective drugs for the treatment of various diseases and the synthesis of novel materials with unique properties.
合成方法
The synthesis of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide can be achieved using various methods. One of the commonly used methods is the reaction of 4-(benzyloxy)-1H-1,2,3-triazole with 3-amino-benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide as a white solid with a high yield.
科学研究应用
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
4-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)13-6-8-14(9-7-13)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWMVYTYGKPDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

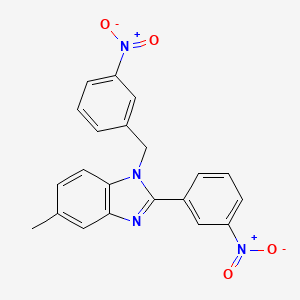

![3-(benzylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5035332.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)
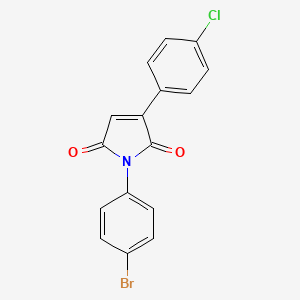

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5035359.png)
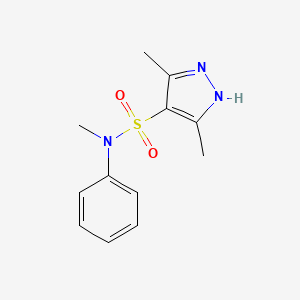
![4-(1-cyano-2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)benzonitrile](/img/structure/B5035372.png)
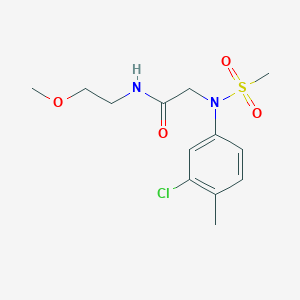
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)